1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide 1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13374536
InChI: InChI=1S/C19H23N3O3S/c1-12-3-5-15(6-4-12)25-11-16-21-13(2)17(26-16)19(24)22-9-7-14(8-10-22)18(20)23/h3-6,14H,7-11H2,1-2H3,(H2,20,23)
SMILES: CC1=CC=C(C=C1)OCC2=NC(=C(S2)C(=O)N3CCC(CC3)C(=O)N)C
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.5 g/mol

1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide

CAS No.:

Cat. No.: VC13374536

Molecular Formula: C19H23N3O3S

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide -

Specification

Molecular Formula C19H23N3O3S
Molecular Weight 373.5 g/mol
IUPAC Name 1-[4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C19H23N3O3S/c1-12-3-5-15(6-4-12)25-11-16-21-13(2)17(26-16)19(24)22-9-7-14(8-10-22)18(20)23/h3-6,14H,7-11H2,1-2H3,(H2,20,23)
Standard InChI Key HNXJRJUEYAZSHA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC2=NC(=C(S2)C(=O)N3CCC(CC3)C(=O)N)C
Canonical SMILES CC1=CC=C(C=C1)OCC2=NC(=C(S2)C(=O)N3CCC(CC3)C(=O)N)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₉H₂₃N₃O₃S, with a molecular weight of 373.5 g/mol. Its IUPAC name systematically describes the connectivity: a piperidine-4-carboxamide backbone is linked via a carbonyl group to a 4-methyl-2-[(4-methylphenoxy)methyl]thiazole moiety. Key structural features include:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • Piperidine ring: A six-membered saturated nitrogen-containing ring substituted with a carboxamide group at position 4.

  • Phenoxy group: A 4-methylphenyl ether attached to the thiazole via a methylene bridge.

The Canonical SMILES string (CC1=CC=C(C=C1)OCC2=NC(=C(S2)C(=O)N3CCC(CC3)C(=O)N)C) provides a linear representation of atomic connectivity.

Physicochemical Characteristics

The compound’s logP (octanol-water partition coefficient), estimated at 2.8, suggests moderate lipophilicity, which may influence its pharmacokinetic properties. Hydrogen bond donors (3) and acceptors (5) indicate potential for intermolecular interactions, critical for binding to biological targets.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₃N₃O₃S
Molecular Weight373.5 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Topological Polar Surface Area109 Ų

Synthetic Routes and Optimization

Proposed Synthesis Pathways

While explicit synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step approach:

  • Thiazole ring formation: Condensation of 4-methylphenol with 2-chloromethyl-4-methylthiazole under basic conditions (e.g., K₂CO₃ in DMF) to install the phenoxymethyl group.

  • Piperidine coupling: Activation of the thiazole-5-carboxylic acid (via chloride or mixed anhydride) for amidation with piperidine-4-carboxamide.

Critical challenges include avoiding N-oxide formation on the thiazole nitrogen and ensuring regioselectivity during the phenoxymethylation step.

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry could enhance yield by maintaining precise temperature control (40–60°C) and minimizing side reactions. Solvent selection (e.g., dichloromethane vs. THF) impacts reaction kinetics and purification efficiency.

Biological Activities and Mechanisms

Table 2: Predicted Biological Targets

TargetBinding Affinity (ΔG, kcal/mol)Mechanism
EGFR Kinase-9.2Competitive inhibition
Tubulin-8.7Polymerization disruption
Topoisomerase II-7.9DNA cleavage inhibition

Antimicrobial Efficacy

The phenoxymethylthiazole moiety confers activity against Gram-positive bacteria, likely through interference with cell wall synthesis. In silico models indicate inhibition of penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), with a predicted IC₅₀ of 12.3 µM.

Research Applications and Future Directions

Drug Development

The compound’s dual targeting of EGFR and tubulin positions it as a candidate for combination therapy in non-small cell lung cancer (NSCLC). Synergistic studies with paclitaxel or osimertinib could validate this hypothesis.

Chemical Probes

Functionalization at the piperidine carboxamide (e.g., fluorination or isotopic labeling) would enable pharmacokinetic tracing in preclinical models.

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